molecular formula C18H19BrO B8413319 1-Benzyloxy-4-bromo-2-cyclopentyl-benzene

1-Benzyloxy-4-bromo-2-cyclopentyl-benzene

Cat. No.: B8413319
M. Wt: 331.2 g/mol
InChI Key: KCCGVNQQZHXHFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyloxy-4-bromo-2-cyclopentyl-benzene is a useful research compound. Its molecular formula is C18H19BrO and its molecular weight is 331.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H19BrO

Molecular Weight

331.2 g/mol

IUPAC Name

4-bromo-2-cyclopentyl-1-phenylmethoxybenzene

InChI

InChI=1S/C18H19BrO/c19-16-10-11-18(17(12-16)15-8-4-5-9-15)20-13-14-6-2-1-3-7-14/h1-3,6-7,10-12,15H,4-5,8-9,13H2

InChI Key

KCCGVNQQZHXHFN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=C(C=CC(=C2)Br)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-2-cyclopentyl-phenol (2.0 g, 8.29 mmol) and Cs2CO3 (3.24 g, 9.95 mmol) in DMF (13.0 mL) was added benzyl bromide (1.6 g, 1.09 mL, 9.12 mmol) dropwise. The reaction was stirred at room temperature under inert atmosphere for 2 h. The reaction was quenched with water and the aqueous layer was extracted with dichloromethane. The organic layer was dried over Na2SO4 and concentrated. Purification by silica gel chromatography (5% ethyl acetate/hexane) provided 1-benzyloxy-4-bromo-2-cyclopentyl-benzene (1.8 g, 64% yield). 1H NMR (400.0 MHz, DMSO-d6) δ 7.43-7.40 (m, 4H), 7.35-7.28 (m, 3H), 6.99 (d, J=9.4 Hz, 1H), 5.12 (s, 2H), 3.28-3.24 (m, 1H), 1.94-1.92 (m, 2H), 1.70-1.69 (m, 2H), 1.61-1.52 (m, 4H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
3.24 g
Type
reactant
Reaction Step One
Quantity
1.09 mL
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.